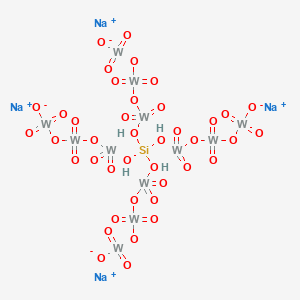
4-Methyl-2-hexanone
Descripción general
Descripción
Synthesis Analysis
- Enantioselective synthesis of related ketones like 2-Hydroxy-5-Methyl-3-Hexanone has been achieved using methods like Sharpless asymmetric dihydroxylation, demonstrating the versatility of synthesis techniques for such compounds (Hong-yu et al., 2011).
- A practical synthesis of related compounds such as 3-methylnonane-2,4-dione, an intense strawlike and fruity flavored compound, involves aldol condensation of n-hexanal and methyl ethyl ketone, followed by oxidation (Kato & Yuasa, 2001).
Molecular Structure Analysis
- The molecular structures of related compounds like N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones have been studied, revealing details about bond lengths, angles, and crystal structures, which are crucial for understanding the structural characteristics of similar compounds (Nelson et al., 1988).
Chemical Reactions and Properties
- Studies on the metastable molecular ion of 2-hexanone shed light on the reaction mechanisms and skeletal rearrangements that could be analogous in the reactions of 4-Methyl-2-hexanone (Bouchoux et al., 1987).
Physical Properties Analysis
- The physical properties of related compounds, such as 4-methyl-3-heptanol, have been analyzed under varying conditions of temperature and pressure, providing insights into how these factors can influence the physical properties of 4-Methyl-2-hexanone (Pawlus et al., 2013).
Chemical Properties Analysis
- The chemical properties of similar compounds, like 2-hexanone, have been studied through methods like Wacker oxidation, providing useful information on the reactivity and chemical behavior of 4-Methyl-2-hexanone (Hou et al., 2002).
Aplicaciones Científicas De Investigación
Photolysis and Biradical Detection : In the study of the laser-flash photolysis of 2-hexanone, which is structurally similar to 4-Methyl-2-hexanone, triplet 1,4-biradicals were directly detected. This research is significant in understanding the photophysical properties of ketones (Naito, 1983).
Molecular Ion Dissociation : The study of the metastable molecular ion of 2-hexanone revealed insights into the dissociation patterns of ketones, which are relevant for understanding the behavior of 4-Methyl-2-hexanone at a molecular level (Bouchoux et al., 1987).
Reactivity with Chlorine Atoms : A kinetic study of reactions of Cl atoms with various ketones, including 2-hexanone, provided insights into their reactivity and potential environmental impacts. This information is relevant for understanding the atmospheric reactions involving 4-Methyl-2-hexanone (Cuevas et al., 2004).
Catalytic Reactions for Fuel Production : Research on the aldol condensation/hydrogenation reactions of 2-hexanone over catalysts has implications for the conversion of ketones like 4-Methyl-2-hexanone into transportation fuels (Kunkes et al., 2009).
Neurotoxicity Studies : The relative neurotoxicity of various compounds, including 2-hexanone, has been studied, providing crucial data on the potential health effects of exposure to ketones like 4-Methyl-2-hexanone (Krasavage et al., 1980).
Spectroscopic Analysis : Studies using techniques like strong-field coherence breaking have been employed to analyze the rotational spectrum of 2-hexanone. Such methods could be applied to study the spectroscopic properties of 4-Methyl-2-hexanone (Fritz et al., 2019).
Metabolism Studies : Investigations into the metabolism of compounds related to 4-Methyl-2-hexanone, such as methyl n-butyl ketone, provide insights into the biological transformations and potential health effects of these ketones (Divincenzo et al., 1976).
Safety And Hazards
Propiedades
IUPAC Name |
4-methylhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPXMIAWKPTZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870448 | |
| Record name | 4-Methylhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Chem Service MSDS] | |
| Record name | 4-Methyl-2-hexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11641 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Methyl-2-hexanone | |
CAS RN |
105-42-0 | |
| Record name | 4-Methyl-2-hexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHYL-2-HEXANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-hexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-2-HEXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91FRP8DB78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-Oxaspiro[2.5]octane](/img/structure/B86694.png)



